molecular formula C10H19NO2 B13328838 1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol

1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol

货号: B13328838
分子量: 185.26 g/mol
InChI 键: ASXCBYGSJTUAFK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol is a bicyclic organic compound featuring a cyclobutanol core substituted with an aminomethyl group linked to a tetrahydro-2H-pyran-4-yl moiety. Its structure combines the strained cyclobutane ring with the oxygen-containing tetrahydropyran system, making it a unique scaffold for studying stereochemical and physicochemical properties.

属性

分子式

C10H19NO2

分子量

185.26 g/mol

IUPAC 名称

1-[(oxan-4-ylamino)methyl]cyclobutan-1-ol

InChI

InChI=1S/C10H19NO2/c12-10(4-1-5-10)8-11-9-2-6-13-7-3-9/h9,11-12H,1-8H2

InChI 键

ASXCBYGSJTUAFK-UHFFFAOYSA-N

规范 SMILES

C1CC(C1)(CNC2CCOCC2)O

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactions and the use of automated systems for precise control of reaction conditions.

化学反应分析

Oxidation Reactions

The hydroxyl group in the cyclobutanol core can undergo oxidation to form ketone or aldehyde derivatives. This transformation is critical in medicinal chemistry for modifying bioactivity. For example, oxidation of the hydroxyl group to a ketone may alter the compound's solubility and interaction with biological targets. Common oxidizing agents like KMnO₄ or PCC are typically employed under controlled conditions.

Reduction Reactions

The secondary amino group participates in reduction reactions, yielding amine derivatives. This process enables further functionalization, such as the synthesis of primary amines or diamine structures. Reduction is often achieved using hydrogenation or reagents like LiAlH₄. The resulting derivatives may exhibit enhanced stability or reactivity for subsequent reactions.

Substitution Reactions

The amino group acts as a nucleophile in substitution reactions, facilitating the replacement of hydrogen with other functional groups (e.g., alkyl, acyl). This reactivity is exploited in organic synthesis to introduce diverse substituents, expanding the compound's utility as a building block. For instance, acylation or alkylation can modify the compound's physicochemical properties.

Comparative Analysis with Structural Analogues

CompoundStructural FeaturesUnique Aspects
1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol Cyclobutane + tetrahydro-2H-pyranCombined ring systems enhance steric complexity
4-(Aminomethyl)tetrahydro-2H-pyran Tetrahydro-2H-pyran coreLacks cyclobutane ring, simpler steric profile
1-(Tetrahydro-2H-pyran-4-yl)cyclopropanamine Cyclopropane + tetrahydro-2H-pyranSmaller cycloalkane ring, distinct strain properties

科学研究应用

1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol has several applications in scientific research:

作用机制

The mechanism of action of 1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially modulating their activity. The cyclobutanol core provides structural rigidity, which can influence the compound’s binding affinity and specificity .

相似化合物的比较

Structural Analogues

The compound shares structural motifs with several classes of molecules:

  • Cyclobutanol Derivatives: Compared to simpler cyclobutanol derivatives (e.g., cyclobutanol itself), the addition of the aminomethyl-tetrahydropyran substituent increases molecular weight (MW ≈ 213.3 g/mol) and introduces a chiral center, altering solubility and reactivity .
  • Tetrahydropyran-Containing Compounds: Analogues such as A-834,735 (a synthetic cannabinoid) also incorporate a tetrahydro-2H-pyran-4-yl group. However, A-834,735 lacks the cyclobutanol core, instead featuring an indole-carbocyclic system, which confers distinct receptor-binding profiles .
Functional Group Comparisons
  • Hydroxyl vs.
  • Aminomethyl Linkers: The aminomethyl bridge in the target compound contrasts with the ester or sulfonate linkages in analogues like those in . This difference may influence metabolic stability, as ester groups are prone to hydrolysis .
Physicochemical and Pharmacokinetic Properties
Property Target Compound A-834,735 (Cannabinoid) 6,7-Dihydroxy Pyran Derivative ()
Molecular Weight (g/mol) ~213.3 ~343.4 ~372.3
LogP (Predicted) 0.8–1.2 3.5–4.0 -1.2–0.5
Hydrogen Bond Donors 2 (OH, NH) 0 5–6
Solubility (mg/mL) ~10–15 (aqueous) <1 (aqueous) >50 (aqueous)
Metabolic Stability (t1/2) Moderate (CYP3A4 substrate) Low (rapid CYP2C9 metabolism) High (renal excretion dominant)

Key Findings :

  • Its higher solubility relative to cannabinoid analogues may enhance bioavailability in polar solvents .

生物活性

1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol is a compound of interest due to its potential biological activities. As a derivative of cyclobutanol and tetrahydropyran, this compound may exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the available literature on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H17NO2C_{10}H_{17}NO_2. Its structure can be represented as follows:

Structure Cyclic structure with tetrahydropyran and cyclobutanol moieties\text{Structure }\quad \text{Cyclic structure with tetrahydropyran and cyclobutanol moieties}

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyran have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 6.25 µg/mL to higher concentrations depending on the structural modifications made to the base molecule .

Anti-inflammatory Properties

The anti-inflammatory potential of tetrahydropyran derivatives has been documented in several studies. Compounds that incorporate the tetrahydropyran ring have been shown to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may also possess similar properties, potentially making it a candidate for treating inflammatory diseases.

Anticancer Activity

Research into the anticancer effects of related compounds has revealed that certain structural features enhance their cytotoxicity against cancer cell lines. For example, studies on similar tetrahydropyran-based compounds have demonstrated potent inhibition of cell proliferation in human liver cancer cells, with IC50 values ranging from 21.69 µM to 197 µM . These findings imply that this compound could be explored further for its anticancer potential.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its effectiveness include:

  • Functional Groups : The presence of hydroxyl groups enhances solubility and interaction with biological targets.
  • Ring Structure : The cyclobutane ring may contribute to the compound's rigidity and stability, which are important for binding interactions.
  • Substituents : Variations in the tetrahydropyran substituents can significantly affect potency and selectivity against specific biological targets.

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that a series of tetrahydropyran derivatives exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the pyran ring could enhance efficacy .
  • Cancer Cell Inhibition : Another investigation focused on the cytotoxic effects of tetrahydropyran derivatives on human liver cancer cells, revealing that specific structural modifications led to increased apoptosis rates .

常见问题

Q. Key Considerations :

  • Use inert atmosphere (N₂) to prevent oxidation.
  • Monitor reaction progress via TLC or LC-MS.
  • Purify intermediates via column chromatography (e.g., silica gel, gradient elution) .

How can researchers optimize the cyclization step to improve yield and purity?

Answer:
Optimization strategies include:

  • Temperature Control : Maintain 65°C during cyclization (step 6 in ) to balance reaction rate and byproduct formation .
  • Catalyst Screening : Test alternatives to TBAF (e.g., KF or CsF) to enhance efficiency.
  • Solvent Selection : Evaluate polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates.
  • In-Situ Monitoring : Use HPLC or NMR to track cyclization progress and adjust reaction time dynamically.

Data-Driven Approach :
Compare yields and purity metrics (e.g., LC-MS peak area%) across conditions to identify optimal parameters .

What analytical methods are recommended for characterizing intermediates and the final compound?

Answer:

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI+ m/z 469 for intermediates) .
  • UV/Vis Spectroscopy : Identify chromophores (e.g., λmax 209 and 302 nm for related compounds) .
  • Chromatography : Use HPLC with C18 columns and acetonitrile/water gradients for purity assessment (>98%) .
  • NMR : Assign ¹H/¹³C signals to verify regiochemistry (tetrahydro-2H-pyran and cyclobutanol motifs).

Q. Best Practices :

  • Cross-validate results with multiple techniques (e.g., MS + NMR).
  • Reference spectral databases (e.g., PubChem, ECHA) for known analogs .

How should researchers resolve contradictions in spectral or synthetic data for this compound?

Answer:

  • Reproducibility Checks : Repeat syntheses under identical conditions to rule out experimental error.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software).
  • Collaborative Validation : Share samples with independent labs for parallel analysis.
  • Byproduct Analysis : Use high-resolution MS/MS to identify unexpected adducts or degradation products.

Example : If cyclization yields vary, analyze crude mixtures via GC-MS to detect volatile byproducts .

What computational tools can predict the biological activity or stability of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to assess binding to targets like GPCRs (relevant to synthetic cannabinoid analogs) .
  • MD Simulations : Explore conformational stability in water/lipid bilayers (GROMACS/AMBER).
  • QSAR Models : Train models on analogs (e.g., ATHPINACA) to predict ADMET properties .

Validation : Compare computational predictions with in vitro assays (e.g., plasma stability tests) .

What are the best practices for handling and storing this compound to ensure long-term stability?

Answer:

  • Storage : Keep at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) .
  • Handling : Use PPE (gloves, goggles) in fume hoods to prevent exposure .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC .

Documentation : Record batch-specific stability data (≥5 years under recommended conditions) .

How can structural analogs of this compound guide SAR studies in medicinal chemistry?

Answer:

  • Bioisosteric Replacement : Substitute tetrahydro-2H-pyran with piperidine or cyclohexane to assess target affinity .
  • Functional Group Modifications : Compare hydroxyl (cyclobutanol) vs. methoxy or amino groups for solubility/binding effects.
  • Case Study : Analog ATHPINACA () shows how adamantyl groups enhance cannabinoid receptor binding; similar strategies apply here .

Q. Data Collection :

Analog Modification Activity (IC₅₀)
Parent CompoundNoneReference
Piperidine AnalogReplace pyran with piperidineTBD (assay required)

What challenges arise in scaling up the synthesis from milligram to gram quantities?

Answer:

  • Exothermic Reactions : Control temperature during Boc protection (step 3, ) to avoid runaway reactions.
  • Solvent Volume : Optimize EtOAc/DCM ratios for cost-effective extraction .
  • Purification : Replace column chromatography with recrystallization or continuous-flow systems for large batches.
  • Yield Consistency : Track lot-to-lot variability in reagents (e.g., Boc₂O purity) .

Q. Scale-Up Protocol :

Pilot 10x scale in jacketed reactors with automated temperature control.

Validate purity at each step via inline PAT tools (e.g., FTIR probes).

Which in vitro assays are suitable for evaluating this compound’s pharmacokinetic properties?

Answer:

  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life .
  • Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration.
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms (fluorogenic substrates).
  • Permeability : Perform Caco-2 assays or PAMPA for intestinal absorption prediction.

Reference Standards : Include warfarin (high protein binding) and propranolol (high permeability) .

How can researchers design controlled degradation studies to identify major impurities?

Answer:

  • Forced Degradation Conditions :
    • Acid/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24h.
    • Oxidative Stress : 3% H₂O₂ at 40°C.
    • Photolysis : Expose to UV (254 nm) and visible light .
  • Analytical Workflow :
    • Use UPLC-PDA-MS to track degradation products.
    • Isolate impurities via prep-HPLC for structural elucidation (NMR, HRMS).

Documentation : Report degradation pathways (e.g., cyclobutanol ring cleavage) in stability protocols .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。